molecular formula C17H23NO5 B8178199 (4S)-1-Boc-4-benzyloxy-D-proline

(4S)-1-Boc-4-benzyloxy-D-proline

Cat. No.: B8178199
M. Wt: 321.4 g/mol
InChI Key: DGIGGVANZFKXLS-UONOGXRCSA-N
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Description

(4S)-1-Boc-4-benzyloxy-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a benzyloxy group at the fourth carbon atom. These modifications enhance its stability and make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-Boc-4-benzyloxy-D-proline typically involves the following steps:

    Protection of the Amino Group: The amino group of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of the Benzyloxy Group: The hydroxyl group at the fourth carbon atom is converted to a benzyloxy group. This can be done by reacting the protected proline with benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Boc-4-benzyloxy-D-proline undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid is commonly used to remove the Boc group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Substitution: Sodium hydride and various alkyl halides are used for substitution reactions.

Major Products

    Hydrolysis: Produces D-proline with a free amine group.

    Oxidation: Produces benzoic acid derivatives.

    Substitution: Produces various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

(4S)-1-Boc-4-benzyloxy-D-proline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of peptides and proteins.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of proline-rich peptides that have therapeutic potential.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4S)-1-Boc-4-benzyloxy-D-proline is primarily related to its role as a proline derivative. In biological systems, proline and its derivatives are involved in protein synthesis and can influence protein folding and stability. The Boc and benzyloxy groups enhance the compound’s stability and reactivity, making it useful in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-Boc-4-hydroxy-D-proline: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    (4S)-1-Boc-4-methoxy-D-proline: Similar structure but with a methoxy group instead of a benzyloxy group.

    (4S)-1-Boc-4-ethoxy-D-proline: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

(4S)-1-Boc-4-benzyloxy-D-proline is unique due to the presence of the benzyloxy group, which provides distinct chemical properties and reactivity compared to other proline derivatives. This makes it particularly useful in specific synthetic applications where the benzyloxy group can be selectively modified or removed.

Properties

IUPAC Name

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIGGVANZFKXLS-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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